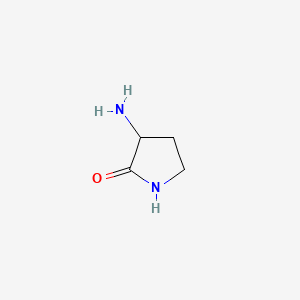

3-Aminopyrrolidin-2-one

描述

Significance as a Chiral Scaffold in Contemporary Organic Synthesis

The presence of a stereogenic center at the 3-position of the pyrrolidinone ring makes 3-aminopyrrolidin-2-one a valuable chiral scaffold in asymmetric synthesis. a2bchem.com Chiral scaffolds are essential for creating enantiomerically pure compounds, which is crucial in the pharmaceutical industry as different enantiomers of a drug can have vastly different biological activities. The defined stereochemistry of this compound allows for the stereocontrolled synthesis of complex molecules. a2bchem.com

Several synthetic strategies leverage the chirality of this compound. For instance, it can be used as a chiral auxiliary, a molecule that temporarily incorporates into a reacting system to guide the stereochemical outcome of a reaction, and is then subsequently removed. researchgate.net Additionally, it serves as a chiral building block, where its inherent chirality is directly incorporated into the final product's molecular framework. The development of efficient methods for the synthesis of enantiomerically pure (R)- and (S)-3-aminopyrrolidin-2-one has been a key focus, with techniques such as optical resolution using chiral acids like R-(+)-mandelic acid being employed. google.com

The versatility of this compound as a chiral scaffold is further demonstrated by its use in the synthesis of various heterocyclic structures. For example, it can be a precursor to other chiral amines like 3-aminopyrrolidines, which are also important in medicinal chemistry. acs.org The ability to perform chemical transformations on the lactam and amino functionalities without disturbing the chiral center is a significant advantage. researchgate.net

Role in the Design and Synthesis of Bioactive Compounds and Pharmacological Agents

This compound and its derivatives are pivotal intermediates in the synthesis of a wide range of bioactive compounds and pharmacological agents. The pyrrolidinone core is a common structural motif in many pharmaceuticals, and the amino group provides a convenient handle for further functionalization and the introduction of desired pharmacophoric features.

One of the most notable applications is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.govmdpi.com The 3-amino group of the pyrrolidinone ring is a key component that interacts with the active site of the DPP-4 enzyme. nih.gov By modifying the substituents on the pyrrolidinone ring and the amino group, researchers can fine-tune the potency and selectivity of these inhibitors. mdpi.com

Beyond diabetes, derivatives of this compound have shown potential in other therapeutic areas. Studies have explored their use in developing:

Anticonvulsants: Derivatives of 3-aminopyrrolidine-2,5-dione (B1193966) have been synthesized and tested for their anticonvulsant activity. nih.gov

Antibacterial agents: The 3-aminopyrrolidinyl moiety is a key component of some quinolone antibiotics. researchgate.net

CCR2 Antagonists: Novel 3-aminopyrrolidine (B1265635) derivatives have been evaluated for their antagonistic activity against the human chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases. nih.gov

Antipsychotics: The antipsychotic compound nemonapride (B16739) has been synthesized using a 3-aminopyrrolidine moiety derived from d-alanine. acs.org

The ability to synthesize a diverse library of compounds from a single chiral precursor like this compound highlights its importance in drug discovery and development.

Overview of Structural Features and Reactivity Modalities

The chemical behavior of this compound is dictated by its key structural features: a five-membered lactam (a cyclic amide), a primary amino group, and a chiral center.

Structural Features:

| Feature | Description |

| Molecular Formula | C₄H₈N₂O nih.gov |

| Molecular Weight | 100.12 g/mol nih.gov |

| Lactam Ring | A five-membered ring containing an amide bond. This ring is relatively stable but can undergo ring-opening reactions under certain conditions. |

| Amino Group | A primary amine at the 3-position, which is a key site for nucleophilic reactions and functionalization. researchgate.net |

| Chiral Center | The carbon atom at the 3-position is a stereocenter, leading to the existence of (R) and (S) enantiomers. |

Reactivity Modalities:

The reactivity of this compound is characterized by the interplay of its functional groups.

Reactions of the Amino Group: The primary amino group can readily undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines. researchgate.net

Diazotization: Reaction with nitrous acid can lead to the formation of an unstable diazonium salt, which can then undergo various transformations. researchgate.net

Reactions of the Lactam Ring: The lactam can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-amino acid. Reduction of the lactam carbonyl group can lead to the formation of 3-aminopyrrolidines. acs.org

Stereoselective Reactions: The chirality of the molecule can be exploited to achieve stereoselective transformations, where one stereoisomer is formed in preference to another. researchgate.net This is a cornerstone of its application in asymmetric synthesis.

The combination of these structural features and reactivity patterns makes this compound a highly versatile and valuable tool in the arsenal (B13267) of synthetic organic chemists.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDAMDVOGKACTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-65-0 | |

| Record name | 3-aminopyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis of 3 Aminopyrrolidin 2 One Enantiomers

Enantioselective Synthetic Methodologies for (R)-3-Aminopyrrolidin-2-one

The synthesis of the (R)-enantiomer of 3-aminopyrrolidin-2-one is achieved through several key strategies, including enzymatic kinetic resolution, the use of chiral starting materials derived from natural sources, and controlled intramolecular cyclizations.

Enzymatic resolution has proven to be a powerful tool for the separation of racemic mixtures of this compound and its derivatives. This approach leverages the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer in high enantiomeric purity.

Lipase-catalyzed kinetic resolution of racemic this compound has been shown to achieve high enantiomeric excess (ee). For instance, lipase-catalyzed acylation can yield the desired enantiomer with up to 98% ee, although this method can be limited by low throughput. chemicalbook.com

Transaminases, particularly ω-transaminases, have also been effectively used in the kinetic resolution of racemic 3-aminopyrrolidine (B1265635) (3AP) and its derivatives. The application of an N-protecting group, such as a carbamate, has been demonstrated to significantly enhance both the reaction rate and the enantioselectivity of the resolution. For example, the kinetic resolution of 1-N-Cbz-protected 3-aminopyrrolidine using a ω-transaminase can achieve over 99% ee at 50% conversion. stmarys-ca.edusmolecule.com This is a remarkable improvement compared to the resolution of the unprotected substrate, which yields a lower enantioselectivity. stmarys-ca.edu The enhanced performance with protected substrates is attributed to more favorable enzyme-substrate interactions due to altered molecular flexibility. stmarys-ca.edu

Table 1: Comparison of Enzymatic Resolution Strategies for 3-Aminopyrrolidine Derivatives

| Enzyme Type | Substrate | Protecting Group | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|

| Lipase | Racemic this compound | None | 98% | - | chemicalbook.com |

| ω-Transaminase | Racemic 3-aminopyrrolidine | None | 86% | - | stmarys-ca.edu |

| ω-Transaminase | Racemic 3-aminopyrrolidine | Cbz | >99% | 50% | stmarys-ca.edusmolecule.com |

| ω-Transaminase | Racemic 3-aminopiperidine | Boc | 96% | 55% | stmarys-ca.edusmolecule.com |

A common and effective strategy for the synthesis of enantiomerically pure compounds is to start from a chiral precursor that is readily available from the chiral pool. For the synthesis of (R)-3-aminopyrrolidin-2-one, (R)-2,4-diaminobutyric acid serves as a suitable starting material. chemicalbook.comresearchgate.net

The synthesis typically involves the protection of the amino groups of (R)-2,4-diaminobutyric acid, followed by an intramolecular cyclization to form the pyrrolidin-2-one ring. For example, the dihydrochloride (B599025) salt of (R)-2,4-diaminobutyric acid can be used as the starting point. chemicalbook.com The cyclization can be promoted under various conditions, often involving the activation of the carboxylic acid group. Subsequent deprotection of the amino group at the 3-position yields the desired (R)-3-aminopyrrolidin-2-one. While this method is conceptually straightforward, the optimization of protection and cyclization steps is crucial to achieve high yields and maintain enantiomeric purity.

Stereocontrolled intramolecular cyclization reactions are a powerful tool for the synthesis of cyclic compounds with defined stereochemistry. In the context of (R)-3-aminopyrrolidin-2-one synthesis, intramolecular cyclization of a suitably functionalized acyclic precursor can be employed to construct the pyrrolidinone ring with the desired stereochemistry at the C3 position.

One such strategy involves the intramolecular cyclization of azido-substituted precursors. For example, an aryl- or alkyl-derived azidoacyl radical, which can be generated from a thiolester, can undergo a 5-membered cyclization onto the azide (B81097) moiety to form a lactam. nih.gov By starting with a chiral precursor containing the azide functionality, this radical cyclization can proceed with stereocontrol, leading to the formation of an enantiomerically enriched pyrrolidinone.

Another approach is the intramolecular Schmidt reaction of azidoalkyl enol ethers. This reaction involves the intramolecular 1,3-dipolar cycloaddition of the azide onto the enol ether, which can proceed with high diastereoselectivity. acs.org Subsequent transformation of the resulting cycloadduct can yield the desired this compound derivative. The stereochemical outcome of the cyclization is directed by the existing stereocenters in the acyclic precursor.

Asymmetric Synthesis from Chiral Precursors (e.g., (R)-2,4-Diaminobutyric Acid Derivatives)

Enantioselective Synthetic Methodologies for (S)-3-Aminopyrrolidin-2-one

Similar to its (R)-enantiomer, the synthesis of (S)-3-aminopyrrolidin-2-one can be achieved through various enantioselective methods, including controlled ring-closure reactions and derivatization from readily available chiral precursors like L-asparagine.

Controlled ring-closure reactions, such as ring-closing metathesis (RCM), offer a versatile approach to the synthesis of cyclic compounds, including pyrrolidinone derivatives. RCM utilizes a metal catalyst, typically a ruthenium-based complex, to facilitate the intramolecular metathesis of two terminal alkenes, forming a cycloalkene and volatile ethylene. wikipedia.org

This methodology can be applied to the synthesis of (S)-3-aminopyrrolidin-2-one by designing an acyclic precursor containing two terminal alkene functionalities and a stereocenter that will become the C3 of the pyrrolidinone ring. The precursor can be synthesized from a chiral starting material. The RCM reaction then closes the ring to form a dihydropyrrole derivative, which can be subsequently reduced to the desired pyrrolidinone. The functional group tolerance of modern RCM catalysts allows for this strategy to be applied to a wide range of substrates. wikipedia.orgd-nb.info

L-asparagine and L-aspartic acid are readily available and inexpensive chiral building blocks for the synthesis of (S)-3-aminopyrrolidin-2-one and its derivatives. researchgate.netresearchgate.net The general strategy involves protection of the amino and carboxylic acid groups, followed by cyclization to form the pyrrolidinone ring, and subsequent deprotection.

A typical synthetic route starting from L-aspartic acid involves the following steps:

Protection of the amino group: The α-amino group of L-aspartic acid is protected, for example, with a benzyloxycarbonyl (Cbz) or a formyl group. researchgate.net

Esterification: The carboxylic acid groups are esterified, for instance, by treatment with methanol.

Cyclization: The diester is then cyclized to form the succinimide (B58015) (pyrrolidine-2,5-dione) ring. This can be achieved by heating in a suitable solvent with a catalytic amount of base.

Reduction and Ring Closing: Alternatively, a one-pot reduction and ring-closing step can be employed. For instance, after acylation and esterification of N-formyl-L-aspartic anhydride (B1165640), the resulting intermediate can be treated with a reducing agent like potassium borohydride (B1222165) in the presence of sulfuric acid to yield the pyrrolidine (B122466) ring. researchgate.net

Deprotection: The final step involves the removal of the protecting groups to yield (S)-3-aminopyrrolidin-2-one. researchgate.net

Table 2: Representative Yields in the Synthesis of (S)-3-Aminopyrrolidin-2-one Derivatives from L-Aspartic Acid

| Starting Material | Key Steps | Product | Overall Yield | Reference |

|---|---|---|---|---|

| L-Aspartic Acid | Amino protection, esterification, cyclization, deprotection | (3S)-3-aminopyrrolidine-2,5-dione | 70-85% (cyclization step) | |

| L-Aspartic Acid | N-formylation, anhydride formation, acylation, esterification, reduction/ring closing, debenzylation | (S)-(+)-3-Aminopyrrolidine dihydrochloride | 62.8% | researchgate.net |

Synthesis via Controlled Ring Closure Reactions

Chemoenzymatic and Hybrid Approaches to Enantiopure this compound Scaffolds

Chemoenzymatic and hybrid strategies leverage the exceptional selectivity of enzymes, such as lipases, proteases, and transaminases, in concert with chemical reactions to produce enantiomerically pure this compound and its derivatives. These approaches include kinetic resolutions of racemic mixtures and asymmetric syntheses from prochiral precursors, sometimes integrated into one-pot sequences.

One prominent chemoenzymatic route involves the kinetic resolution of racemic N-protected D,L-asparagine esters. researchgate.net In this method, a protease selectively hydrolyzes one enantiomer of the ester, typically the L-isomer, leaving the D-enantiomer of the ester unreacted and in high enantiomeric purity. This enantiomerically enriched D-asparagine derivative can then be chemically converted through cyclization, deprotection, and reduction steps to yield the desired (R)-3-aminopyrrolidin-2-one scaffold. researchgate.net Research has shown that conducting the enzymatic hydrolysis at a lower pH in the presence of an organic co-solvent can overcome issues like racemization and enzyme inactivation, leading to high optical purities (>95% ee) and good chemical yields (>40%). researchgate.net A patented process further details this approach, specifying the use of proteases in an aqueous system with an organic co-solvent at a pH between 6.0 and 7.5 for the preparation of D-asparagine derivatives. google.com

Table 1: Protease-Catalyzed Resolution of N-Protected D,L-Asparagine Esters

| Enzyme | Substrate | Protecting Group (R¹) | Ester Group (R²) | Reaction Conditions | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|---|

| Protease | D,L-Asparagine ester | Benzyloxycarbonyl (Cbz) | Methyl | pH 6.0-7.0, aqueous with organic co-solvent | N-Cbz-D-asparagine methyl ester | >40% | >95% |

| Protease | D,L-Asparagine ester | tert-Butoxycarbonyl (Boc) | Benzyl (B1604629) | pH 6.0-7.5, aqueous with organic co-solvent | N-Boc-D-asparagine benzyl ester | Good | High |

Data sourced from multiple studies and patents detailing protease-based resolutions of asparagine derivatives. researchgate.netgoogle.com

Another powerful enzymatic tool for accessing chiral amines is the amine transaminase (ATA). ATAs can be employed in two main ways: the kinetic resolution of a racemic amine or the asymmetric synthesis from a prochiral ketone. In the context of this compound, the kinetic resolution of racemic N-protected 3-aminopyrrolidine has been shown to be highly effective. researchgate.net The use of a protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), on the pyrrolidine nitrogen is critical, as it significantly enhances both the reaction rate and the enantioselectivity compared to the unprotected substrate. researchgate.net For instance, the resolution of 1-N-Cbz-3-aminopyrrolidine can achieve over 99% ee at 50% conversion. researchgate.net

Table 2: Amine Transaminase (ATA)-Catalyzed Kinetic Resolution of Racemic N-Protected 3-Aminopyrrolidine

| Enzyme | Substrate | Amine Acceptor | Reaction Conditions | Remaining Substrate | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|

| ω-Transaminase (Alcaligenes denitrificans) | rac-1-N-Boc-3-aminopyrrolidine | Pyruvate | pH 7.5 | (R)-1-N-Boc-3-aminopyrrolidine | ~50% | >99% |

This table summarizes findings on the kinetic resolution of N-protected 3-aminopyrrolidines using ATAs. researchgate.netuni-greifswald.de

A truly hybrid approach is exemplified by a one-pot photoenzymatic synthesis. acs.orgacs.org This innovative method starts with unfunctionalized pyrrolidine and combines three distinct reaction steps in a single vessel. First, a photochemical oxyfunctionalization selectively oxidizes the pyrrolidine at the C3 position. This is followed by an in-situ N-protection step to form N-Boc-3-pyrrolidinone. Finally, a stereoselective biocatalytic transamination using an amine transaminase converts the prochiral ketone intermediate into the desired enantiopure N-Boc-3-aminopyrrolidine. acs.orgacs.org This one-pot cascade is highly efficient, achieving over 80% conversion and an exceptional enantiomeric excess of over 99%. acs.org

Table 3: One-Pot Photoenzymatic Synthesis of Enantiopure N-Boc-3-Aminopyrrolidine

| Step | Reaction Type | Reagents/Catalyst | Intermediate/Product | Key Parameters |

|---|---|---|---|---|

| 1 | Photochemical Oxyfunctionalization | Decatungstate photocatalyst, light | 3-Pyrrolidinone | Regioselective C-H activation |

| 2 | In-situ N-protection | Boc₂O, NaOH | N-Boc-3-pyrrolidinone | Aqueous MeCN, RT |

This table outlines the sequential steps of the one-pot hybrid synthesis. acs.orgacs.org

Lipase-catalyzed kinetic resolutions have also been explored for producing enantiopure this compound. While direct resolution of the unprotected lactam has been reported to achieve high enantiomeric excess (98% ee), it suffers from very low throughput, making it less practical for larger-scale synthesis. More efficient lipase-catalyzed resolutions are typically performed on precursors, such as racemic azido-alcohols, which can then be chemically transformed into the target chiral aminolactam.

These chemoenzymatic and hybrid methodologies underscore the synergy between chemical and biological catalysis, providing robust and highly selective pathways to enantiomerically pure this compound and its valuable derivatives.

Advanced Synthetic Transformations and Derivatization of 3 Aminopyrrolidin 2 One

Functionalization of the Primary Amine Moiety

The primary amine group is a key functional handle for introducing structural diversity into the 3-aminopyrrolidin-2-one framework. Its nucleophilic nature allows for a variety of reactions, including substitutions, acylations, and the formation of imines.

Nucleophilic Substitution Reactions for Diverse Derivatization

The primary amine of this compound readily participates in nucleophilic substitution reactions with various electrophiles. smolecule.com This reactivity allows for the introduction of a wide range of substituents, thereby modifying the compound's steric and electronic properties. For instance, reaction with alkyl halides can lead to N-alkylated derivatives. The amino group can also displace leaving groups in other molecules, enabling the synthesis of more complex structures.

A common strategy involves the reaction of the amine with electrophilic reagents to form new carbon-nitrogen bonds. This approach is fundamental to creating a library of derivatives from the parent compound.

Amidation and Acylation Reactions for N-Substituted this compound Derivatives

Amidation and acylation are among the most prevalent transformations of the primary amine. Reaction with acyl chlorides or carboxylic acid anhydrides under basic conditions yields N-acyl derivatives. smolecule.com These reactions are typically high-yielding and allow for the introduction of a vast array of acyl groups, from simple alkyl and aryl moieties to more complex heterocyclic and peptidic structures. organic-chemistry.org

Commonly used reagents for these transformations include acyl chlorides in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine to scavenge the HCl byproduct. fishersci.co.uk Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction between a carboxylic acid and the amine. fishersci.co.uk These methods are widely employed in peptide synthesis and can be adapted for the modification of this compound. researchgate.net

For example, the coupling of (3S)-3-aminopyrrolidin-2-one with nonanoyl chloride results in the formation of the corresponding N-nonanoyl derivative. nih.gov

Table 1: Examples of Amidation and Acylation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Acyl Chloride | N-Acyl-3-aminopyrrolidin-2-one | Acylation |

| This compound | Carboxylic Anhydride (B1165640) | N-Acyl-3-aminopyrrolidin-2-one | Acylation |

| This compound | Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | N-Acyl-3-aminopyrrolidin-2-one | Amidation |

Formation of Schiff Bases and Imines with Pyrrolidin-2-one Derivatives

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgscispace.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. scispace.com The formation of Schiff bases is a reversible process, and the resulting imines can be sensitive to hydrolysis. libretexts.org

These imine derivatives are valuable intermediates in organic synthesis. For example, a Schiff base was derived from 1-[(2-amino-1, 3-thiazole-4-yl) amino] pyrrolidin-2-one and imidazole-2-carboxaldehyde. researchgate.net Schiff bases are known for their coordination chemistry with metal ions and have been investigated for a range of biological activities. wikipedia.orgscispace.com

Selective Protection and Deprotection Strategies for Amine Functionality

To achieve regioselective modifications at other positions of the molecule, it is often necessary to temporarily protect the primary amine. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. vulcanchem.com The Cbz group is installed using benzyl (B1604629) chloroformate and is readily cleaved by catalytic hydrogenation.

The use of orthogonal protecting groups, such as Boc and Cbz on different nitrogen atoms within the same molecule, allows for selective deprotection and sequential functionalization. vulcanchem.com This strategy is crucial for the synthesis of complex molecules where precise control over the reaction sequence is required. For instance, in a molecule containing both a Boc-protected amine and a Cbz-protected lactam nitrogen, the Boc group can be removed with acid without affecting the Cbz group, and vice versa. vulcanchem.com

Modifications of the Pyrrolidin-2-one Lactam Ring

The lactam ring of this compound offers another site for synthetic manipulation, primarily at the lactam nitrogen.

N-Alkylation and N-Acylation of the Lactam Nitrogen for N-Substituted Pyrrolidin-2-one Derivatives

The nitrogen atom of the lactam can be functionalized through N-alkylation and N-acylation reactions. N-alkylation is typically achieved by treating the lactam with an alkyl halide in the presence of a strong base, such as sodium hydride, to deprotonate the lactam nitrogen and form the corresponding anion. nih.gov For example, alkylation of a related azetidinone with methyl iodide in the presence of sodium hydride resulted in the N-methylated product. nih.gov

N-acylation of the lactam nitrogen can be accomplished using acyl chlorides or anhydrides. These reactions introduce an acyl group onto the lactam nitrogen, further diversifying the chemical space of this compound derivatives. google.com The synthesis of N-benzyl-3-Boc-amino-pyrrolidin-2,5-dione was achieved by reacting N-tert-butyloxycarbonylasparagine with benzyl bromide in the presence of cesium carbonate. researchgate.net

Ring Transformations and Rearrangements Involving the Lactam System

The inherent strain and functional group arrangement within the this compound lactam system make it susceptible to various ring transformations and rearrangements, enabling access to different heterocyclic structures.

Diazotization-Elimination

A significant transformation of the pyrrolidinone ring involves the diazotization of the 3-amino group. Treatment of this compound derivatives with reagents like sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as acetic acid, induces the formation of a diazonium salt intermediate. This unstable intermediate readily eliminates molecular nitrogen, leading to the formation of a carbocation at the C3 position. The stabilization of this carbocation can result in the formation of unsaturated derivatives. researchgate.net For instance, studies on spirocyclic analogues have shown that this reaction sequence can generate an exocyclic double bond, transforming the aminopyrrolidinone into a methylidene-pyrrolidinone. researchgate.net This subsequent unsaturated product becomes a valuable intermediate for further reactions, such as cycloadditions. researchgate.net

Ring Expansion to Six-Membered Heterocycles

The expansion of the five-membered pyrrolidine (B122466) ring to a six-membered piperidine (B6355638) ring is a valuable strategy for creating structural diversity. While less common than ring formation, specific methods can achieve this transformation. Research has indicated that the ring expansion of pyrrolidines is a viable, though challenging, approach for the stereoselective synthesis of 3-aminotetrahydropyridine derivatives. nih.gov This transformation allows for the conversion of the γ-lactam scaffold into a δ-lactam or a related piperidine, which can significantly alter the molecule's conformational properties and biological activity profile.

Beckmann Rearrangement

The Beckmann rearrangement is a classic and powerful reaction in organic synthesis that transforms an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.com In the context of cyclic oximes, this reaction facilitates a ring expansion by inserting a nitrogen atom into the carbon framework. wikipedia.orgarkat-usa.org For example, the archetypal industrial synthesis of caprolactam (a seven-membered lactam) relies on the Beckmann rearrangement of cyclohexanone (B45756) oxime (a six-membered ring). wikipedia.org Theoretically, a derivative of this compound, specifically the corresponding pyrrolidin-2-one oxime, could undergo a Beckmann rearrangement to yield a six-membered piperidine-2,6-dione derivative. This reaction is typically catalyzed by strong acids (like polyphosphoric acid) or other reagents such as tosyl chloride or phosphorus pentachloride that convert the oxime's hydroxyl group into a good leaving group, initiating the stereospecific migration of the anti-periplanar alkyl group. wikipedia.orgmasterorganicchemistry.com While this remains a plausible synthetic route for skeletal rearrangement, specific applications starting from this compound derivatives are not extensively documented in the reviewed literature. arkat-usa.org

| Transformation Type | Reaction | Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Unsaturation | Diazotization-Elimination | NaNO₂, Acetic Acid | Unsaturated Pyrrolidinone (e.g., Methylidene derivative) | researchgate.net |

| Ring Expansion | Skeletal Rearrangement | Various (method-dependent) | Piperidine / Tetrahydropyridine | nih.gov |

| Ring Expansion (Plausible) | Beckmann Rearrangement | Acid catalyst (e.g., PPA), POCl₃, TsCl | Piperidine-dione derivative (from oxime) | wikipedia.orgarkat-usa.org |

Integration of Heteroatomic Systems onto the this compound Scaffold

The derivatization of the this compound scaffold by introducing additional heteroatomic systems is a key strategy for modulating its physicochemical properties and exploring its potential in various applications. This can be achieved by forming new fused rings, creating spirocyclic systems, or attaching other heterocyclic moieties.

Formation of Spiro-Heterocycles

Spiro-heterocycles can be synthesized from this compound derivatives through multi-step sequences. A common approach involves converting the 3-amino group into an exocyclic olefin via diazotization and elimination, as previously described. researchgate.net The resulting methylidene-pyrrolidinone acts as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org This reaction allows for the construction of a new five-membered heterocyclic ring that shares a single carbon atom (the spiro center) with the original pyrrolidinone ring. For example, reaction with dipoles like nitrile oxides or diazomethane (B1218177) can yield spiro-isoxazolines or spiro-pyrazolines, respectively. researchgate.net These cycloadditions often proceed with high regioselectivity. researchgate.net

| Pyrrolidinone Derivative | Dipole Reagent | Resulting Spiro-Heterocycle | Reaction Type | Reference |

|---|---|---|---|---|

| Methylidene-pyrrolidin-2-one | Benzonitrile Oxide | Spiro-isoxazoline | 1,3-Dipolar Cycloaddition | researchgate.net |

| Methylidene-pyrrolidin-2-one | Diazomethane | Spiro-pyrazoline | 1,3-Dipolar Cycloaddition | researchgate.net |

| Methylidene-pyrrolidin-2-one | Diazocyclopropane | Spiro-pyrazoline derivative | 1,3-Dipolar Cycloaddition | researchgate.net |

Formation of Fused Heterocyclic Systems

Another advanced derivatization involves the construction of fused ring systems where the pyrrolidinone ring is annulated with another heterocycle. One such example is the synthesis of hexahydrodipyrrolo[3,4-b:3',4'-d]pyridin-5(1Н)-ones. osi.lv This transformation can be achieved through a reductive cyclization process. The synthesis starts with a 4-(4-nitropyrrolidin-3-yl)pyrrole derivative, which is prepared via a cycloaddition between an N-methylazomethine ylide and a nitrostyrene-like pyrrole (B145914) precursor. osi.lv Subsequent reduction of the nitro group to an amine, followed by an intramolecular cyclocondensation, forges the new fused pyridinone ring, yielding the complex tricyclic system. osi.lv

Direct Integration of Heteroatoms and Heterocyclic Moieties

Heteroatoms can be integrated directly onto the lactam ring. A notable example is the synthesis of 3-Amino-1-hydroxypyrrolidin-2-one, also known as HA-966. This involves the introduction of a hydroxyl group onto the nitrogen atom of the lactam, creating an N-hydroxy lactam. googleapis.com This modification significantly impacts the electronic properties and biological profile of the parent molecule.

Furthermore, new heterocyclic systems can be appended to the 3-amino group through substitution reactions. Structure-activity relationship studies have led to the synthesis of novel 3-aminopyrrolidine (B1265635) derivatives where the primary amine is functionalized with other heteroatomic rings. For instance, the attachment of piperidine and piperazine (B1678402) moieties has been explored to develop potent antagonists for the human chemokine receptor 2 (hCCR2). nih.gov

Applications of 3 Aminopyrrolidin 2 One As a Versatile Building Block in Complex Molecule Synthesis

Construction of Chiral Pharmaceutical Intermediates and Lead Compounds

The chiral nature of 3-aminopyrrolidin-2-one makes it a critical starting material for the stereoselective synthesis of pharmaceutical intermediates and lead compounds. Its derivatives are integral to the development of drugs for a variety of conditions.

One notable application is in the synthesis of antibiotics. The this compound core is a key precursor for certain fluoroquinolone antibiotics, which are broad-spectrum bactericidal agents. For instance, it is a crucial intermediate in the preparation of Moxifloxacin, where it is used to construct the chiral (S,S)-2,8-diazabicyclo chemscene.comnonane moiety. google.com

Furthermore, derivatives of this compound have been investigated for their potential in creating central nervous system (CNS) agents and in the development of treatments for metabolic disorders. For example, specific derivatives have demonstrated the ability to improve insulin (B600854) sensitivity in animal models of obesity. The synthesis of optically active this compound derivatives is often crucial for these applications, with methods developed to produce them in high yield and purity. google.com

| Application Area | Example Compound/Target | Significance |

| Antibiotics | Fluoroquinolones (e.g., Moxifloxacin) google.com | Essential for treating a wide range of bacterial infections. |

| CNS Agents | Various developmental drugs | Targeting neurological and psychiatric disorders. |

| Metabolic Disorders | Insulin-sensitizing agents | Potential for treating conditions like type 2 diabetes. |

Design and Synthesis of Conformationally Constrained Scaffolds for Drug Discovery

The rigid pyrrolidinone ring of this compound provides a valuable scaffold for designing conformationally constrained molecules. This conformational restriction can lead to higher binding affinity and selectivity for biological targets, which is a key goal in drug discovery. researchgate.net

By incorporating the this compound core, chemists can create novel molecular frameworks with well-defined three-dimensional structures. These scaffolds are then used to develop inhibitors for various enzymes and receptors. For instance, it has been used in the preparation of conformationally restricted inhibitors of the angiotensin-converting enzyme (ACE). chemicalbook.com

The ability to introduce substituents at different positions on the pyrrolidinone ring allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target. This approach has been applied to the synthesis of antagonists for the melanin-concentrating hormone receptor (MCH-1R) and inhibitors of β-amyloid peptide release, which are relevant to neurological disorders. chemicalbook.com The use of 3-aminopyrrolidine (B1265635) as a scaffold has also been explored for the discovery of dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy. nih.gov

| Scaffold Application | Target Class | Therapeutic Area |

| ACE Inhibitors chemicalbook.com | Enzymes | Cardiovascular Disease |

| MCH-1R Antagonists chemicalbook.com | Receptors | Obesity, Anxiety |

| β-Amyloid Release Inhibitors chemicalbook.com | Enzymes | Alzheimer's Disease |

| Abl/PI3K Dual Inhibitors nih.gov | Kinases | Cancer |

Development of Enzyme Inhibitors Utilizing the this compound Core

The this compound structure is a versatile core for the development of various enzyme inhibitors. vulcanchem.com Its ability to serve as a scaffold allows for the creation of potent and selective inhibitors for a range of enzymatic targets.

Derivatives of this compound have been investigated for their ability to inhibit enzymes such as calmodulin-dependent kinases. These enzymes are crucial in cellular signaling, and their inhibition can provide insights into metabolic regulation and potential therapeutic interventions.

Furthermore, the pyrrolidine (B122466) backbone is a common feature in drugs targeting enzymes involved in neurological disorders, cancer, and inflammation. vulcanchem.com For example, (S)-(-)-1-Boc-3-aminopyrrolidine, a derivative, has been shown to inhibit phosphoinositide 3-kinase (PI3K), an enzyme implicated in tumorigenesis. The structural analogue, 3-aminopiperidin-2-one, has also been used to develop inhibitors for dipeptidyl peptidase IV (DPP4), a target in type 2 diabetes, and tryptase, an enzyme involved in inflammatory responses.

| Enzyme Target | Therapeutic Indication | Example Derivative/Analogue |

| Calmodulin-dependent kinases | Metabolic regulation | This compound derivatives |

| Phosphoinositide 3-kinase (PI3K) | Cancer | (S)-(-)-1-Boc-3-aminopyrrolidine |

| Dipeptidyl Peptidase IV (DPP4) | Type 2 Diabetes | 3-Aminopiperidin-2-one derivatives |

| Tryptase | Inflammation (e.g., asthma) | 3-Aminopiperidin-2-one derivatives |

Synthesis of Modified Peptide Structures

The incorporation of this compound and its derivatives into peptide chains is a strategy used to create peptidomimetics with enhanced properties. These modified peptides, often called foldamers, can exhibit improved stability, defined secondary structures, and increased resistance to enzymatic degradation compared to their natural counterparts. mdpi.comtandfonline.com

The rigid lactam structure of this compound can act as a turn-inducing element, helping to stabilize specific conformations like β-turns in a peptide backbone. This is particularly valuable in the design of bioactive peptides that target protein-protein interactions. mdpi.com

For example, the related six-membered lactam, 4-substituted-3-aminopiperidin-2-one, has been used to synthesize a conformationally constrained analogue of the tetrapeptide N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), demonstrating the utility of lactam-bridged dipeptides in creating structured peptidomimetics. researchgate.net The synthesis of such modified peptides often involves standard solid-phase peptide synthesis methodologies, allowing for the incorporation of these unique building blocks into larger peptide sequences. researchgate.net

| Modification Strategy | Effect on Peptide | Application |

| Lactam Bridging researchgate.net | Induces conformational constraint (e.g., turns) | Mimicking bioactive peptide conformations |

| Incorporation of Non-natural Amino Acids mdpi.com | Enhances stability and proteolytic resistance | Development of peptide-based therapeutics |

Incorporation into Advanced Materials and Conjugates (e.g., PEGylated systems)

The functional groups of this compound make it suitable for incorporation into advanced materials and for the creation of bioconjugates. One significant application in this area is PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule. divbio.eunih.gov

PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility, extending their half-life in the body, and reducing their immunogenicity. nih.gov The amino group of this compound provides a convenient handle for conjugation with activated PEG derivatives. divbio.eu

For instance, a patent describes the use of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid in the formation of PEGylated small molecules. google.com This demonstrates how the 3-aminopyrrolidinyl moiety can serve as a linker to attach a water-soluble oligomer, like PEG, to a small molecule drug. google.com This approach is part of a broader strategy to develop advanced drug delivery systems. nih.gov

| Material/Conjugate Type | Purpose of Incorporation | Example Application |

| PEGylated Small Molecules nih.govgoogle.com | Improve solubility, stability, and half-life | Advanced Drug Delivery Systems |

| Bioconjugates divbio.eu | Link therapeutic agents to targeting moieties or polymers | Targeted therapy, improved pharmacokinetics |

Medicinal Chemistry and Pharmacological Applications of 3 Aminopyrrolidin 2 One Derivatives

Structure-Activity Relationship (SAR) Studies on 3-Aminopyrrolidin-2-one Derivatives

The biological activity of this compound derivatives is intricately linked to their molecular structure. The pyrrolidin-2-one core provides a rigid framework that can be strategically functionalized to modulate potency, selectivity, and pharmacokinetic properties. Key structural features that influence the biological activity of these derivatives include:

The Pyrrolidin-2-one Ring: This five-membered lactam ring is a crucial component of the scaffold. Its non-planar, puckered conformation allows for a three-dimensional exploration of the binding pockets of biological targets. nih.gov

The 3-Amino Group: The amino group at the 3-position is a key functional group that can be readily modified to introduce a wide range of substituents. This allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can influence its binding affinity and selectivity for a particular target.

Systematic modifications of these structural features have led to the identification of potent and selective inhibitors of various enzymes and receptors. For instance, in the development of Factor Xa inhibitors, the stereochemistry at the 3-position of the pyrrolidin-2-one ring was found to be critical for activity, with the (R)-enantiomer generally exhibiting higher potency than the (S)-enantiomer.

Antimicrobial and Antibacterial Activities of Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one scaffold has been explored for the development of novel antimicrobial and antibacterial agents. Derivatives of this compound have shown promise in combating a range of microbial pathogens. ontosight.ai For example, certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action of these compounds is often attributed to their ability to inhibit essential bacterial enzymes or disrupt microbial cell membranes.

Research has shown that specific structural modifications to the this compound core can enhance antimicrobial potency. For instance, the introduction of lipophilic groups at the pyrrolidine (B122466) nitrogen or the 3-amino group can improve the compound's ability to penetrate bacterial cell walls. Furthermore, the synthesis of hybrid molecules that combine the pyrrolidin-2-one scaffold with other known antimicrobial pharmacophores has emerged as a promising strategy for developing new and effective antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Pyrrolidin-2-one Derivatives

| Compound | Target Organism | Activity | Reference |

| Fluoroquinolone Antibiotics (e.g., Norfloxacin, Clinafloxacin) | Gram-positive and Gram-negative bacteria | Bactericidal | |

| Capuramycin Analogues | Mycobacterium tuberculosis | Antimycobacterial | |

| Oxazolidinone Derivatives | Various bacteria | Antimicrobial |

Anticancer and Antitumor Potential of Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one scaffold has also been investigated for its potential in cancer therapy. ontosight.ai A number of this compound derivatives have demonstrated significant anticancer and antitumor activities in preclinical studies. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

For example, certain derivatives have been shown to inhibit protein kinases, which are often dysregulated in cancer. Others have been found to induce apoptosis (programmed cell death) in cancer cells or to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The versatility of the this compound scaffold allows for the design of derivatives with specific anticancer profiles, making it a valuable platform for the development of novel cancer therapeutics.

Factor Xa Inhibition by 3(R)- and 3(S)-Aminopyrrolidin-2-one Derivatives

Factor Xa is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. Derivatives of this compound have emerged as a promising class of Factor Xa inhibitors.

Structure-activity relationship studies have revealed that the stereochemistry at the 3-position of the pyrrolidin-2-one ring plays a crucial role in determining the potency of these inhibitors. The (R)-enantiomer of this compound has been shown to be a more potent inhibitor of Factor Xa than the (S)-enantiomer. This stereochemical preference is likely due to the specific interactions between the inhibitor and the active site of the enzyme. The development of these stereoselective inhibitors highlights the importance of considering three-dimensional structural features in drug design.

Modulatory Effects on Other Biological Targets and Pathways

Beyond their applications in antimicrobial, anticancer, and antithrombotic therapy, this compound derivatives have been shown to modulate the activity of a variety of other biological targets and pathways. For instance, certain derivatives have been investigated for their potential as:

Central Nervous System (CNS) Agents: The pyrrolidin-2-one scaffold is a common feature in many CNS-active drugs, and derivatives of this compound have been explored for their potential in treating neurological and psychiatric disorders.

Enzyme Inhibitors: The versatility of the this compound scaffold makes it an attractive platform for the design of inhibitors for a wide range of enzymes.

Antifilarial Agents: Some derivatives have been investigated as potential treatments for filariasis, a parasitic disease caused by infection with roundworms. acs.org

The diverse biological activities of this compound derivatives underscore the potential of this scaffold in drug discovery and development.

Development of Therapeutic Agents Based on the this compound Framework

The promising pharmacological properties of this compound derivatives have spurred the development of several therapeutic agents based on this framework. The versatility of the scaffold allows for the creation of a wide range of compounds with tailored properties, making it an attractive starting point for drug discovery programs.

The development of these agents often involves a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological evaluation. By systematically modifying the structure of the this compound core, researchers can optimize the potency, selectivity, and pharmacokinetic profile of the resulting compounds. This iterative process of design, synthesis, and testing has led to the identification of several promising clinical candidates for the treatment of a variety of diseases.

Advanced Spectroscopic and Analytical Characterization of 3 Aminopyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei. For 3-aminopyrrolidin-2-one and its derivatives, ¹H and ¹³C NMR are routinely employed to confirm their complex structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the context of this compound derivatives, the chemical shifts (δ), signal multiplicities, and coupling constants (J) are characteristic.

For instance, in a study of 1-aminopyrrolidin-2-one (B1281494), the aliphatic protons of the lactam ring appear as multiplets and triplets between δ 1.3 and 2.2 ppm, while the amine protons (NH₂) present as a singlet at approximately 2.7 ppm. rdd.edu.iqresearchgate.net The specific chemical shifts and coupling patterns can vary depending on the substituents attached to the core structure. For example, the protons of the pyrrolidine (B122466) ring in (S)-1-Boc-3-aminopyrrolidine show characteristic coupling patterns with J values between 8 and 10 Hz.

Table 1: Representative ¹H NMR Data for Pyrrolidin-2-one Derivatives

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| 1-Aminopyrrolidin-2-one | - | CH₂ (aliphatic) | 1.3 | m |

| CH₂ (aliphatic) | 1.7 | t | ||

| CH₂ (aliphatic) | 2.1 | t | ||

| NH₂ | 2.7 | s | ||

| (S)-3-Aminopyrrolidin-2-one | DMSO | - | - | - |

| 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one | DMSO-d₆ | Pyrrolidine CH₂ | 2.85–3.10 | m |

| NH | 3.60 | m | ||

| CH-N | 4.20 | m |

Note: This table is populated with representative data from various sources and may not reflect a single, comprehensive analysis of this compound itself due to limited availability of specific data for the parent compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal.

For derivatives of this compound, the carbonyl carbon of the lactam ring is a key diagnostic signal, often appearing in the downfield region of the spectrum. For example, in 2-(3-aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one, the carbonyl carbon (C=O) signal is observed at δ 152.4 ppm. vulcanchem.com The carbons of the pyrrolidine ring typically resonate between δ 45 and 60 ppm. vulcanchem.com In Boc-protected derivatives, the carbonyl carbon of the Boc group can be seen at approximately δ 155–165 ppm.

Table 2: Representative ¹³C NMR Data for Pyrrolidin-2-one Derivatives

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

| 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one | Pyrrolidine carbons | 45.8–53.2 |

| C=O | 152.4 | |

| (S)-1-Boc-3-aminopyrrolidine | Boc C=O | 155–165 |

| 3-Aminopiperidin-2-one | - | 176.09, 49.92, 41.75, 28.06, 20.09 |

Note: This table includes data from related structures to provide a general understanding. Specific data for this compound is limited.

Other Advanced NMR Techniques for Stereochemical Assignment

For complex molecules with multiple stereocenters, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for unambiguous structural and stereochemical assignments. ipb.ptemerypharma.com

NOESY experiments, for example, can establish the stereochemistry by identifying protons that are close in space. For instance, in cis-azetidin-2-one derivatives, a correlation between H-3 and a methyl group at the 4-position can be observed, confirming their relative orientation. ipb.pt Similarly, coupling constants between vicinal protons can help determine the stereochemistry in cyclic systems. ipb.pt For complex derivatives of 3-aminopyrrolidine (B1265635), these advanced techniques would be instrumental in defining the precise three-dimensional structure. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. americanpharmaceuticalreview.com

For this compound and its derivatives, key characteristic absorption bands include:

N-H stretch: The primary amine (NH₂) and secondary amide (N-H) groups exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. For example, 1-aminopyrrolidin-2-one shows symmetric and asymmetric stretching vibrations for the -NH₂ group at 3294 and 3203 cm⁻¹, respectively. rdd.edu.iq

C=O stretch: The carbonyl group of the lactam ring gives a strong absorption band typically between 1650 and 1750 cm⁻¹. In 2-(3-aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one, a strong absorption is seen at 1685 cm⁻¹. vulcanchem.com For N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide, the amide C=O stretch is identified at 1650 cm⁻¹. vulcanchem.com

N-H bend: The bending vibration of the N-H bond often appears around 1550-1650 cm⁻¹. vulcanchem.com

Table 3: Characteristic IR Absorption Bands for Pyrrolidin-2-one Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Example Compound and Observed Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3200-3500 | 1-Aminopyrrolidin-2-one (3294, 3203) rdd.edu.iq |

| Amide (C=O) | Stretch | 1650-1750 | 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one (1685) vulcanchem.com |

| Amine (N-H) | Bend | 1550-1650 | N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide (1550) vulcanchem.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. rdd.edu.iq

For this compound and its derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight. For example, the molecular ion peak for 1-aminopyrrolidin-2-one is observed at m/z = 100. rdd.edu.iqrdd.edu.iq High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Electrospray ionization (ESI) is a soft ionization technique often used for these types of compounds, and tandem mass spectrometry (MS/MS) can be employed to study fragmentation pathways, which can help in structural elucidation. nih.gov

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For derivatives of this compound, X-ray crystallography has been used to resolve the absolute configuration. For example, the (S)-configuration at the 3-position of the pyrrolidine ring in N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide was confirmed by this technique. vulcanchem.com Similarly, the crystal structures of various substituted pyrrolidine-2,5-diones have been determined, revealing details about their solid-state conformations. mdpi.com The structural determination of complex derivatives often employs specialized software like SHELX for refinement.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. advancechemjournal.comopenaccessjournals.com High-performance liquid chromatography (HPLC) is a particularly powerful method in pharmaceutical analysis for these tasks. advancechemjournal.comopenaccessjournals.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quality control of this compound, enabling accurate quantification and purity assessment. advancechemjournal.comopenaccessjournals.com Since this compound itself lacks a strong UV chromophore, direct detection can be challenging and inaccurate. google.com To overcome this, a pre-column derivatization technique is commonly employed. google.com This involves reacting the compound with a derivatizing agent to introduce a UV-absorbing moiety, thereby enhancing detection sensitivity. google.com

A widely used derivatization agent is di-tert-butyl dicarbonate (B1257347) (Boc anhydride). google.com The reaction converts this compound into its Boc-protected derivative, Boc-3-aminopyrrolidin-2-one, which exhibits significant ultraviolet absorption. google.com This allows for reliable detection using a standard UV detector. google.com This method has been shown to be simple, rapid, and accurate, making it suitable for routine analysis in production environments. google.com

A typical HPLC method for the analysis of Boc-3-aminopyrrolidin-2-one utilizes a reversed-phase C18 column. google.com The mobile phase often consists of a mixture of water and an organic solvent like methanol. google.com

Table 1: HPLC Conditions for Purity Analysis of this compound after Derivatization

| Parameter | Condition |

| Compound | Boc-3-aminopyrrolidin-2-one |

| Chromatographic Column | Phenomenex C18 Gimini |

| Mobile Phase | Water:Methanol (20-25% : 75-80% v/v) |

| Flow Rate | 0.8-1.0 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

This table summarizes typical HPLC parameters for the analysis of derivatized this compound. google.com

This analytical approach has demonstrated the capability to achieve purity levels exceeding 99%, highlighting its effectiveness for quality control.

The biological activity of many pharmaceuticals is dependent on their stereochemistry, making the determination of enantiomeric purity a critical step. rsc.org Chiral chromatography is the primary method for separating and quantifying enantiomers. nih.govheraldopenaccess.us This can be achieved through direct or indirect methods. nih.gov

Indirect Methods: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov For instance, derivatives of 3-aminopyrrolidine have been used as chiral labeling reagents for the analysis of carboxylic acid enantiomers. researchgate.net Reagents such as (S)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (DBD-APy) react with carboxylic acids to form diastereomeric amides that can be separated by reversed-phase HPLC with high sensitivity using fluorescence detection. nih.gov

Direct Methods: Direct separation of enantiomers is achieved using a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this purpose. nih.gov For compounds similar to this compound, such as 3-aminopiperidine, chiral columns have been successfully employed to determine the enantiomeric excess after derivatization with benzoyl chloride. google.com Another example is the use of a CrownpakTM CR+ chiral column for the direct detection of 3-aminopiperidine. google.com While specific methods for this compound are not extensively detailed in the provided results, the principles applied to analogous structures are directly relevant.

Table 2: Chiral Chromatography Approaches for Aminopyrrolidine Derivatives and Analogs

| Method | Compound/Derivative | Chiral Selector/Column | Detection |

| Indirect | Carboxylic acid derivative of (S)-(+)-DBD-APy | Reversed-phase C18 | Fluorescence |

| Direct | Benzoyl-3-aminopiperidine | Chiral AGP column | UV |

| Direct | 3-Aminopiperidine | Crownpak™ CR+ | Refractive Index |

This table illustrates different chiral chromatography strategies used for the enantiomeric analysis of aminopyrrolidine derivatives and related compounds. google.com

High-Performance Liquid Chromatography (HPLC) for Quantitative and Purity Analysis

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) is a powerful tool within this category for the stereochemical analysis of chiral compounds. chiralabsxl.comwikipedia.org

CD spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. wikipedia.orgyoutube.com This differential absorption, known as the CD signal, provides information about the absolute configuration and conformation of a molecule in solution. chiralabsxl.comyoutube.com The CD spectrum is unique for each enantiomer, with mirror-image spectra observed for opposite enantiomers. chiralabsxl.com

For the stereochemical assignment of a molecule like this compound, the CD spectrum can be compared with that of a known standard or with theoretically calculated spectra. chiralabsxl.com The sign of the Cotton effects (the peaks in the CD spectrum) can provide a definitive indication of the molecule's absolute configuration. chiralabsxl.com For example, in the analysis of N-salicylidene derivatives of chiral amines, negative Cotton effects at specific wavelengths were correlated with a particular absolute configuration. arkat-usa.org

The application of CD spectroscopy can be particularly insightful for studying the secondary structure of molecules and their derivatives. researchgate.net For instance, changes in the far-UV CD spectrum can indicate alterations in the conformation, such as an increase in helicity. researchgate.net While specific CD data for this compound is not detailed in the provided search results, the principles of using CD for the stereochemical characterization of chiral amines and lactams are well-established and directly applicable. arkat-usa.orgresearchgate.net

Computational Studies and Molecular Modeling of 3 Aminopyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic properties of molecules. arabjchem.org These calculations provide insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding a molecule's reactivity and interaction with its environment.

For derivatives of pyrrolidin-2-one, DFT calculations have been employed to determine key electronic parameters. arabjchem.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

In a study on substituted pyrrolidinones, the electronic properties were investigated using the B3LYP functional with a 6-31G* basis set. arabjchem.org While this study did not specifically include 3-aminopyrrolidin-2-one, the principles can be applied. For instance, the amino group in this compound is expected to significantly influence the electronic properties compared to an unsubstituted pyrrolidinone. The nitrogen lone pair of the amino group would likely raise the HOMO energy, making the molecule a better electron donor.

Semi-empirical computational methods, such as the AM1 method, have also been utilized to study the molecular geometry and relative energy of derivatives containing the 3-aminopyrrolidinyl moiety. nih.gov These methods, while less computationally expensive than DFT, can still provide valuable qualitative insights into the molecule's structure.

Table 1: Representative Quantum Chemical Parameters for a Hypothetical this compound Calculation

| Parameter | Description | Hypothetical Value (a.u.) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.25 | Indicates electron-donating capacity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.05 | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 0.30 | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | 3.5 D | Influences solubility and intermolecular interactions |

| Mulliken Atomic Charges | Distribution of electron charge among atoms | N(amino): -0.4, O(carbonyl): -0.5 | Identifies potential sites for electrophilic and nucleophilic attack |

Note: The values in this table are hypothetical and for illustrative purposes, based on general principles of quantum chemical calculations on similar molecules.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Studies

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to explore the conformational landscape of a molecule and its interactions with biological macromolecules over time. This is particularly important for flexible molecules like this compound, where different conformations can have distinct biological activities.

MD simulations can be used to study the conformational preferences of the pyrrolidine (B122466) ring and the orientation of the amino substituent. The puckering of the five-membered ring and the torsional angles of the exocyclic amino group can be analyzed to identify low-energy conformers. This information is critical for understanding how the molecule might fit into a protein's binding site.

In the context of ligand-binding, MD simulations can reveal the stability of a ligand-protein complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the role of solvent molecules. For example, MD simulations of pyridin-2-one inhibitors with their target protein have been used to analyze parameters like the radius of gyration (Rg), solvent accessible surface area (SASA), and the free energy landscape, providing a detailed picture of the binding dynamics. nih.gov

A study on pyrrolidinone derivatives as inhibitors of Trypanosoma cruzi dihydroorotate (B8406146) dehydrogenase highlighted the importance of ligand conformation and active site flexibility, as revealed by 100 ns molecular dynamics simulations. researchgate.net These simulations showed that the size and conformation of the ligand play crucial roles in enzyme inhibition. researchgate.net Similarly, for this compound, MD simulations could predict how its different enantiomers or derivatives interact with a target, guiding the design of more potent and selective inhibitors.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of a this compound-Protein Complex

| Parameter | Description | Hypothetical Finding | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time | Stable trajectory with low RMSD | Indicates a stable binding mode of the ligand |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues | High RMSF in loop regions of the protein | Identifies flexible regions of the protein upon ligand binding |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds | Persistent hydrogen bonds between the amino group and carbonyl oxygen of the ligand and key protein residues | Highlights critical interactions for binding affinity |

| Binding Free Energy (MM/PBSA or MM/GBSA) | Estimates the free energy of binding | Favorable binding free energy | Predicts the strength of the ligand-protein interaction |

Note: The findings in this table are hypothetical and illustrative of the types of data obtained from MD simulations.

Virtual Screening and in silico Drug Design Approaches Utilizing the this compound Core

The this compound scaffold is an attractive starting point for drug discovery campaigns. Virtual screening and in silico drug design are powerful computational techniques used to identify and optimize new drug candidates from large chemical libraries.

In virtual screening, computational methods are used to rapidly assess large libraries of compounds to identify those that are most likely to bind to a drug target. This can be done through ligand-based methods, which search for molecules similar to known active compounds, or structure-based methods, which dock candidate molecules into the 3D structure of the target protein.

The 3-aminopyrrolidine (B1265635) scaffold has been successfully used in such approaches. For example, a support vector machine screening tool was used to identify compounds bearing the (S)-3-aminopyrrolidine scaffold as dual inhibitors of Abl and PI3K kinases. nih.gov In another instance, iterative computational design and docking of ultra-large libraries led to the discovery of potent inhibitors of the SARS-CoV-2 Nsp3 macrodomain that incorporated a 1-aminopyrrolidin-2-one (B1281494) ring. pnas.orgnih.gov These studies demonstrate the utility of the aminopyrrolidinone core in generating novel bioactive compounds.

Structure-based drug design often follows the identification of a hit from virtual screening. This involves using the 3D structure of the ligand-protein complex to guide the design of new analogs with improved potency and selectivity. The amino group of this compound can be functionalized to introduce new interactions with the target protein, while the lactam core serves as a rigid scaffold to hold these interacting groups in the correct orientation.

Table 3: Example of a Virtual Screening Campaign Utilizing a this compound-based Library

| Stage | Method | Description | Outcome |

| Library Preparation | Chemical enumeration | Generation of a virtual library of compounds with diverse substituents on the 3-amino group of the pyrrolidin-2-one core. | A library of 100,000 virtual compounds. |

| Initial Screening | Pharmacophore modeling | Filtering the library based on a 3D arrangement of chemical features known to be important for binding to the target. | Reduction of the library to 10,000 candidate compounds. |

| Docking | Molecular docking | Docking the candidate compounds into the binding site of the target protein and scoring their predicted binding affinity. | A ranked list of the top 1,000 compounds. |

| Post-processing | Visual inspection and clustering | Analyzing the binding poses of the top-ranked compounds to select a diverse set for experimental testing. | Selection of 50 high-priority compounds for synthesis and biological evaluation. |

Note: This table represents a generalized workflow for a virtual screening campaign.

Computational Structure-Activity Relationship (SAR) Derivation

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are essential for understanding which structural features are important for activity and for guiding the optimization of lead compounds.

For derivatives of this compound, computational SAR can be derived using techniques like 3D-QSAR (Quantitative Structure-Activity Relationship). Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models based on the 3D electrostatic and steric fields of a set of molecules. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

For example, a 3D-QSAR study on a series of inhibitors can reveal that a bulky, hydrophobic substituent at a particular position on the pyrrolidine ring increases activity, while a hydrogen bond donor at another position is detrimental. This information can be visualized as contour maps, which highlight regions where changes in steric or electrostatic properties are likely to affect biological activity.

While specific computational SAR studies on this compound are not widely reported, the principles have been applied to similar scaffolds. For instance, the generation of an SAR series for SARS-CoV-2 inhibitors containing a 1-aminopyrrolidin-2-one ring was guided by computational docking and analysis of the resulting poses. nih.gov This iterative process of design, synthesis, and testing, informed by computational modeling, is a hallmark of modern drug discovery.

Table 4: Hypothetical SAR Data for a Series of 3-Substituted-Aminopyrrolidin-2-one Analogs

| Compound ID | R-group on Amino Nitrogen | IC50 (nM) | Key Computational Observation |

| 1 | -H | 500 | Forms a key hydrogen bond with the target. |

| 2 | -CH3 | 250 | The methyl group occupies a small hydrophobic pocket. |

| 3 | -CH2Ph | 50 | The phenyl ring forms favorable pi-stacking interactions. |

| 4 | -C(O)Ph | 1000 | The carbonyl group introduces an unfavorable steric clash. |

| 5 | -SO2Ph | 80 | The sulfonyl group acts as a hydrogen bond acceptor with a nearby residue. |

Note: This table presents hypothetical data to illustrate how SAR is established by correlating structural modifications with changes in biological activity, which can be rationalized through computational observations.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies for 3-Aminopyrrolidin-2-one

The development of environmentally friendly and efficient methods for the synthesis of this compound and its derivatives is a key area of future research. Current methodologies often rely on multi-step procedures that can be resource-intensive. The focus is shifting towards "green chemistry" approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the use of microwave-assisted organic synthesis. Microwave heating, often under solvent-free conditions, has been shown to be effective in the synthesis of various imides from their corresponding diacids and amines, suggesting its potential for the efficient synthesis of this compound derivatives. slideshare.net Another sustainable approach involves the use of heterogeneous catalysts, such as Nb2O5, which can facilitate the synthesis of cyclic imides from dicarboxylic acids and amines and can be easily recovered and reused. dokumen.pub Biocatalysis, employing enzymes to carry out specific synthetic steps, also represents a frontier in the sustainable production of this valuable chemical scaffold.

| Synthesis Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, solvent-free conditions. slideshare.net |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification, reduced waste. dokumen.pub |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. |

Exploration of Undiscovered Pharmacological Targets for this compound Derivatives